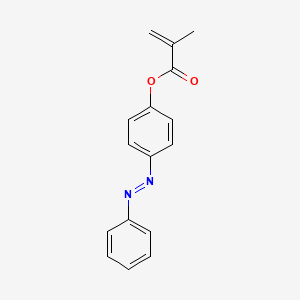
4-Methacryloyloxyazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methacryloyloxyazobenzene is an organic compound characterized by the presence of both methacryloyloxy and azobenzene functional groups The azobenzene moiety is known for its ability to undergo reversible photoisomerization, making it a valuable component in the development of photoresponsive materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methacryloyloxyazobenzene can be synthesized through the condensation reaction of 4-hydroxyazobenzene with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions . The general reaction scheme is as follows:
4-Hydroxyazobenzene+Methacryloyl chloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methacryloyloxyazobenzene undergoes various chemical reactions, including:
Photoisomerization: The azobenzene moiety can switch between trans and cis configurations upon exposure to UV or visible light.
Polymerization: The methacryloyloxy group allows for radical polymerization, forming polymers with photoresponsive properties.
Reduction: The azo group can be reduced to form amines using reducing agents such as sodium dithionite.
Common Reagents and Conditions
Photoisomerization: UV or visible light sources.
Polymerization: Radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) in solvents such as THF or dimethylformamide (DMF).
Reduction: Sodium dithionite in aqueous or organic solvents.
Major Products
Photoisomerization: Trans and cis isomers of this compound.
Polymerization: Poly(this compound) with varying molecular weights and properties.
Reduction: Corresponding amines derived from the reduction of the azo group.
Aplicaciones Científicas De Investigación
4-Methacryloyloxyazobenzene has a wide range of scientific research applications:
Chemistry: Used in the synthesis of photoresponsive polymers and materials.
Biology: Incorporated into biomaterials for controlled drug delivery and tissue engineering.
Medicine: Explored for use in light-activated drug delivery systems and phototherapy.
Industry: Utilized in the development of smart coatings, sensors, and optical devices.
Mecanismo De Acción
The primary mechanism of action of 4-Methacryloyloxyazobenzene is its ability to undergo reversible photoisomerization. Upon exposure to UV light, the trans isomer converts to the cis isomer, resulting in a change in the molecular geometry and properties of the compound. This photoisomerization process can be reversed by exposure to visible light or thermal relaxation . The azobenzene moiety’s ability to switch between different configurations allows for the modulation of material properties, such as viscosity, solubility, and mechanical strength, making it useful in various applications.
Comparación Con Compuestos Similares
4-Methacryloyloxyazobenzene can be compared with other azobenzene derivatives, such as:
4-Acryloyloxyazobenzene: Similar in structure but contains an acryloyloxy group instead of a methacryloyloxy group.
4,4’-Di(methacryloylamino)azobenzene: Contains two methacryloylamino groups, offering different polymerization and cross-linking properties.
Poly(this compound-co-N,N-dimethylacrylamide): A copolymer with enhanced solubility and photoresponsive behavior.
The uniqueness of this compound lies in its combination of methacryloyloxy and azobenzene functionalities, providing a versatile platform for the development of advanced materials with tunable properties.
Propiedades
Fórmula molecular |
C16H14N2O2 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
(4-phenyldiazenylphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H14N2O2/c1-12(2)16(19)20-15-10-8-14(9-11-15)18-17-13-6-4-3-5-7-13/h3-11H,1H2,2H3 |
Clave InChI |
IGCJKJTYHIDZJN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


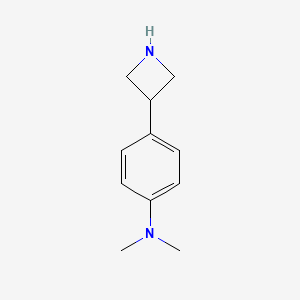

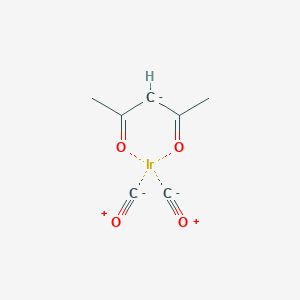
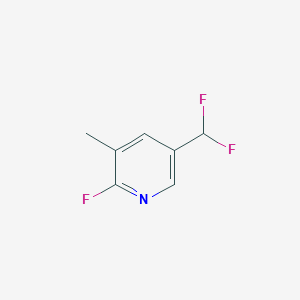
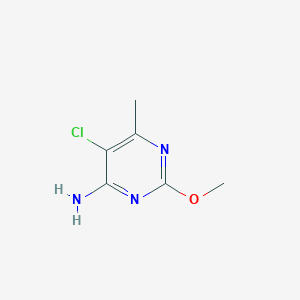
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)

![sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141300.png)

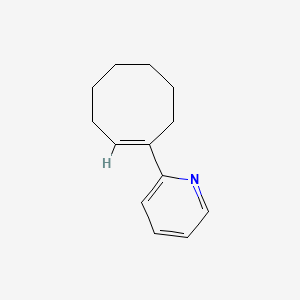

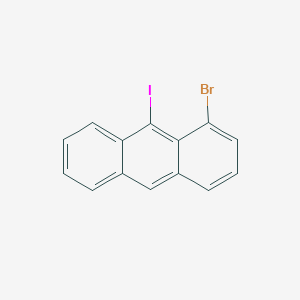
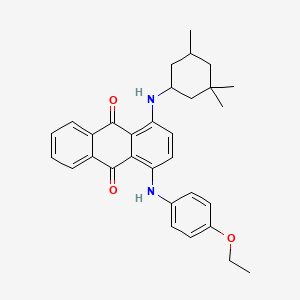
![(2-Chloro-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13141339.png)
